molecular formula C10H11NO4 B14731051 Methyl 2-(methoxycarbonylamino)benzoate CAS No. 7143-42-2

Methyl 2-(methoxycarbonylamino)benzoate

Cat. No.: B14731051
CAS No.: 7143-42-2
M. Wt: 209.20 g/mol
InChI Key: RTDMTAYLVSRWIO-UHFFFAOYSA-N
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Description

Methyl 2-(methoxycarbonylamino)benzoate is an aromatic ester featuring a methoxycarbonylamino (–NH–CO–OCH₃) substituent at the ortho position of the benzoate ring. For instance, it is utilized in multi-step reactions to generate isoquinolone analogs, such as cis- and trans-3-[2-(methoxycarbonylamino)phenyl] derivatives, which are investigated for their structural and electronic properties .

Properties

CAS No.

7143-42-2

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 2-(methoxycarbonylamino)benzoate

InChI

InChI=1S/C10H11NO4/c1-14-9(12)7-5-3-4-6-8(7)11-10(13)15-2/h3-6H,1-2H3,(H,11,13)

InChI Key

RTDMTAYLVSRWIO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(methoxycarbonylamino)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-aminobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methoxycarbonylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoates.

Scientific Research Applications

Methyl 2-(methoxycarbonylamino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 2-(methoxycarbonylamino)benzoate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The table below compares Methyl 2-(methoxycarbonylamino)benzoate with selected analogs, emphasizing substituent effects, synthesis, and applications:

Compound Substituents Molecular Formula Key Applications Synthesis Highlights References
This compound –NH–CO–OCH₃ at C2 C₁₀H₁₁NO₅ Pharmaceutical intermediates Condensation of methylamine with acid anhydrides
Methyl 2-[(phenoxycarbonyl)amino]benzoate –NH–CO–OPh at C2 C₁₅H₁₃NO₄ Supplier-listed (no specific use given) Not detailed in evidence
Ethyl 2-methoxybenzoate –OCH₃ at C2; ethyl ester C₁₀H₁₂O₃ Flavor/fragrance (JECFA/FCC regulated) Esterification of 2-methoxybenzoic acid
Metsulfuron methyl ester –SO₂–NH–CO–triazine at C2 C₁₄H₁₅N₅O₆S Herbicide (sulfonylurea class) Coupling of sulfonylurea with triazine
Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Quinoline-piperazine-benzoate hybrid C₂₈H₂₅N₃O₃ Anticancer research (quinoline derivatives) Piperazine coupling with quinoline-carbonyl groups
Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate –NH–coumarin at C2 C₁₇H₁₃NO₄ Anti-leishmanial agent (computational study) Amine-coumarin conjugation

Key Differences in Properties and Reactivity

Sulfonylurea analogs (e.g., metsulfuron methyl ester) exhibit lower solubility in organic solvents due to bulky triazine and sulfonyl groups, favoring agricultural formulations .

Biological Activity: Quinoline-piperazine hybrids (e.g., C1) demonstrate anticancer activity via topoisomerase inhibition, whereas the target compound’s derivatives focus on anti-leishmanial effects . Sulfonylurea esters act as herbicides by inhibiting acetolactate synthase, a mode of action unrelated to the pharmaceutical applications of the target compound .

Synthetic Complexity: The target compound is synthesized via amine-anhydride condensations under catalytic conditions, yielding high-purity intermediates (99% in some cases) . Quinoline derivatives require multi-step coupling reactions with piperazine, resulting in lower yields (35–60%) .

Computational and Experimental Findings

  • Electronic Properties: DFT studies on Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate reveal a HOMO-LUMO gap of 3.8 eV, indicating moderate reactivity, while the target compound’s analogs show similar electronic profiles suitable for drug-like molecules .
  • Thermal Stability: this compound derivatives exhibit higher thermal stability (>200°C) compared to coumarin-linked analogs, which decompose near 150°C due to labile coumarin rings .

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